3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a complex organic compound belonging to the class of chromenone derivatives. This compound features a chromenone core, which is characterized by a fused benzopyran structure, along with various functional groups that contribute to its chemical and biological properties. The presence of methoxy groups on the phenyl rings enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound is classified under the category of chromenones, which are known for their diverse biological activities and potential therapeutic applications. Chromenones are often studied for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Common solvents used in these reactions include ethanol or dichloromethane, depending on the solubility of reactants.
The molecular formula for 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is , indicating that it contains 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. The structural representation shows a chromenone backbone with methoxy groups attached to phenyl rings:
The molecular weight is approximately 318.34 g/mol. The compound's unique structure allows for various interactions with biological targets, contributing to its potential therapeutic effects.
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo several chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while sodium borohydride and lithium aluminum hydride are typical reducing agents. Reaction conditions must be optimized to achieve desired products efficiently.
The mechanism of action for 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves interaction with specific biological targets, potentially leading to various therapeutic effects:
Research indicates that similar chromenone derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties, suggesting potential applications for this compound in therapeutic contexts.
The compound is typically characterized by:
Key chemical properties include:
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has several applications in scientific research:
The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate requires sequential construction of the chromenone core followed by regioselective esterification. As evidenced in analogous chromenone derivatives, the Vilsmeier-Haack reaction serves as the foundational step, where ortho-hydroxyacetophenone derivatives react with phosphoryl chloride (POCl₃) in N,N-dimethylformamide (DMF) to yield 3-formylchromenone intermediates . This intermediate undergoes Friedel-Crafts acylation with 2-methoxyphenylacetyl chloride to install the 3-(2-methoxyphenyl) group, leveraging aluminum trichloride (AlCl₃) as a Lewis acid catalyst [1] . Crucially, the 7-hydroxy position must remain unprotected during these steps to enable subsequent esterification. For the target compound, final coupling with 2-methoxybenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system) achieves the ester linkage, minimizing hydrolysis side reactions [7].
Table 1: Key Synthetic Intermediates for Target Chromenone Synthesis
Intermediate | Key Functional Group | Synthetic Yield (%) |
---|---|---|
7-Hydroxy-3-formylchromenone | Aldehyde at C3 | 68–72 |
3-(2-Methoxyphenyl)-7-hydroxy-2-methylchromen-4-one | Methoxyphenyl at C3 | 65–70 |
Target Ester Compound | 2-Methoxybenzoate at C7 | 60–65 (optimized) |
Regioselectivity at the C7 hydroxy group is paramount due to potential reactivity at other sites (e.g., C6 nucleophilicity). Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) facilitate esterification but require co-catalysts (e.g., 4-dimethylaminopyridine, DMAP) to suppress O→N acyl migration [7]. Alternatively, in situ activation with pivaloyl chloride generates mixed anhydrides, enhancing electrophilicity toward the 7-hydroxyl group while tolerating electron-rich aromatic systems. Recent protocols utilize N-acylbenzotriazoles as bench-stable acylating agents, achieving >95% regioselectivity without racemization or polymerization byproducts [7]. Solvent polarity critically influences selectivity: non-polar solvents (toluene) favor monoesterification, whereas polar aprotic solvents (DMF) accelerate diacylation byproducts.
Palladium catalysis enables direct coupling strategies inaccessible via classical methods. For precursor synthesis, Suzuki-Miyaura cross-coupling of 7-triflyloxy chromenones with 2-methoxyphenylboronic acid using Pd(dppf)Cl₂ achieves >90% conversion within 30 minutes, outperforming traditional Friedel-Crafts routes in stereoselectivity [1] [6]. For esterification, lipase-based catalysts (e.g., Candida antarctica Lipase B immobilized on acrylic resin, CALB) provide chemo- and regioselectivity under mild conditions (40°C, solvent-free), though yields plateau at ~50% due to steric hindrance at C7 [7]. Lewis acid catalysts (Sc(OTf)₃, Yb(OTf)₃) activate carbonyl groups toward nucleophilic attack by the chromenone’s phenol, enabling ester synthesis in <2 hours with <3% isomerization [7].
Solvent selection balances reactivity, solubility, and environmental impact. PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate) emerges as a sustainable alternative to toxic dipolar aprotic solvents (e.g., NMP), enhancing chromenone solubility while reducing energy consumption during workup due to its >99% recoverability [3] [7]. Temperature profiles significantly impact crystallization kinetics: cooling the esterification reaction mixture from 80°C to 0°C at 0.5°C/minute maximizes crystal purity (>99.5% HPLC) and minimizes solvent inclusion defects [7]. Process Analytical Technology (PAT) tools like in-line FTIR monitor ester bond formation (C=O stretch at 1735 cm⁻¹), enabling real-time adjustment of reagent stoichiometry to suppress diester impurities (<0.5%).
Table 2: Solvent/Temperature Effects on Esterification Efficiency
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|
DCM/DMAP (reference) | 25 | 12 | 78 | 92 |
Toluene/Pivaloyl Chloride | 80 | 3 | 85 | 97 |
PolarClean/EDC | 60 | 6 | 89 | >99 |
THF/CALB (enzymatic) | 40 | 24 | 51 | >99 |
Batch synthesis suffers from thermal gradients during exothermic esterification, necessitating slow reagent addition (≥2 hours) to prevent decomposition. Flow reactors mitigate this via segmented temperature zones: chromenone dissolution occurs at 80°C (Zone 1), followed by immediate cooling to 5°C (Zone 2) for acyl chloride addition, achieving 95% conversion in <10 minutes residence time [4] [7] [8]. Scale-up in coiled-tube reactors (CTRs) with static mixers enhances mass transfer 15-fold over batch stirring, reducing solvent usage by 40% [7] [8]. Crucially, flow systems enable hazardous reagent (e.g., oxalyl chloride) quenching in situ via integrated scavenger cartridges, improving safety profiles for GMP production. However, solids formation remains challenging; ultrasonic flow reactors prevent clogging during crystallization via high-frequency cavitation [7].
Table 3: Batch vs. Flow Synthesis Parameters
Parameter | Batch Reactor | Flow Reactor (Coiled-Tube) |
---|---|---|
Reaction Time | 12–24 h | 0.5–1 h |
Temperature Control | ±5°C (gradients) | ±0.5°C (isothermal zones) |
Solvent Consumption | 15 L/kg product | 9 L/kg product |
Byproduct Formation | 5–8% diesters | <1% diesters |
Scale-up Feasibility | Limited by heat transfer | Linear via numbering up |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: